molecular formula C18H18ClNO2 B2774348 (2-Chlorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone CAS No. 1208686-09-2

(2-Chlorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

Cat. No.: B2774348
CAS No.: 1208686-09-2
M. Wt: 315.8
InChI Key: QXIXSNPVLVMNJU-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a synthetic organic compound that features a pyrrolidine ring substituted with a 2-chlorophenyl and a 4-methoxyphenyl group

Scientific Research Applications

(2-Chlorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Safety and hazards related to similar compounds involve avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions in the research of similar compounds involve the design of new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Substitution Reactions: The introduction of the 2-chlorophenyl and 4-methoxyphenyl groups can be achieved through nucleophilic substitution reactions. For example, the reaction of a pyrrolidine derivative with 2-chlorobenzoyl chloride and 4-methoxybenzoyl chloride under basic conditions can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorophenyl)(3-phenylpyrrolidin-1-yl)methanone: Similar structure but lacks the methoxy group.

    (2-Chlorophenyl)(3-(4-hydroxyphenyl)pyrrolidin-1-yl)methanone: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the 4-methoxyphenyl group in (2-Chlorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone imparts unique chemical and biological properties, potentially enhancing its activity and selectivity in various applications.

Properties

IUPAC Name

(2-chlorophenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-22-15-8-6-13(7-9-15)14-10-11-20(12-14)18(21)16-4-2-3-5-17(16)19/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIXSNPVLVMNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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